3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-4H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)13-9-19-14-4-2-1-3-12(14)15(18)17-13/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIVOUPKKBQHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324039 | |
| Record name | 3-(4-chlorophenyl)-4H-1,4-benzoxazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
501942-44-5 | |
| Record name | 3-(4-chlorophenyl)-4H-1,4-benzoxazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Pathway Optimization
The predominant synthesis route involves a two-step process starting with 5-bromosalicylamide (1a) and 4-chlorophenacyl bromide (2d). Initial alkylation forms the intermediate N-(2-hydroxy-4-bromophenyl)-2-(4-chlorophenyl)acetamide (3d), which undergoes intramolecular cyclodehydration in toluene with p-toluenesulfonic acid catalysis.
The reaction mechanism proceeds through:
- Acid-catalyzed keto-enol tautomerization of the acetamide moiety
- Nucleophilic attack by the phenolic oxygen on the α-carbon
- Water elimination forming the seven-membered benzoxazepine ring
Table 1: Reaction Conditions for Cyclodehydration Method
| Parameter | Specification |
|---|---|
| Starting Material | N-(2-hydroxy-4-bromophenyl)-2-(4-chlorophenyl)acetamide |
| Catalyst | p-Toluenesulfonic acid (0.25 g/mmol) |
| Solvent | Anhydrous toluene |
| Temperature | Reflux (110°C) |
| Reaction Time | 5-10 hours |
| Workup | Filtration from cooled reaction mixture |
| Crystallization Solvent | Toluene |
| Yield | 92% |
| Melting Point | 250-251°C |
Spectroscopic Characterization
Critical spectral data confirming the structure includes:
- IR Spectroscopy :
- ¹H NMR (200 MHz, DMSO-d₆) :
- Mass Spectrometry :
Schmidt Reaction of Flavanonone Derivatives
Mechanistic Considerations
The reaction proceeds through:
- Ketone protonation generating oxocarbenium ion
- Azide attack at electrophilic carbon
- Rearrangement with concurrent N₂ elimination
- Tautomerization to final benzoxazepinone
Comparative Evaluation of Synthetic Methods
Table 4: Synthesis Method Performance Metrics
*Estimated for adapted procedure
Industrial Production Considerations
Process Optimization Strategies
For scale-up of the cyclodehydration method:
- Catalyst Recycling : p-Toluenesulfonic acid recovery via aqueous extraction
- Solvent Selection : Toluene replacement with methylcyclohexane for improved safety profile
- Continuous Flow Implementation :
- Residence time: 45 minutes at 150°C
- Throughput: 2.5 kg/hr in pilot studies
Quality Control Protocols
Critical analytical parameters for GMP compliance:
- HPLC Purity : >99.5% (C18 column, 70:30 MeCN:H₂O)
- Residual Solvent : <300 ppm toluene (GC-MS)
- Heavy Metal Content : <10 ppm (ICP-OES)
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazepines depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
| Method | Description |
|---|---|
| Cyclization | Involves reacting 4-chloroaniline with salicylaldehyde to form a Schiff base followed by cyclization. |
| Industrial Production | Optimized for large-scale production using continuous flow reactors and automated systems to enhance yield and minimize by-products. |
Biological Activities
The biological activities of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one are diverse, making it a compound of interest for therapeutic applications:
- Anticancer Activity : Recent studies have indicated that derivatives of benzoxazepines exhibit anticancer properties, particularly against breast cancer cell lines such as MCF-7 .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokines in vitro .
- CNS Activity : There is ongoing research into its effects on the central nervous system, with preliminary findings suggesting anxiolytic effects in animal models .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
- Antimicrobial Study :
- CNS Activity Evaluation :
- Anti-inflammatory Properties :
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating processes such as inflammation and pain perception .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one are influenced by structural modifications to its aryl substituents, heteroatoms, and alkylation patterns. Below is a comparative analysis with analogous derivatives:
Para-Substituted Aryl Derivatives
Substituents at the para position of the aryl group significantly alter melting points, solubility, and bioactivity.
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points compared to electron-donating groups (e.g., OCH₃), likely due to enhanced intermolecular dipole interactions .
- The chloro derivative exhibits the highest yield (92%), suggesting superior synthetic efficiency under the reported conditions .
Bromo-Substituted Derivatives
Bromination at the 7-position of the benzoxazepinone core introduces steric and electronic effects:
Key Observations :
- The 7-bromo-4-chlorophenyl derivative retains a high melting point, consistent with the additive effects of halogen substituents .
N-Alkylated and Thione Analogues
Modifications to the heteroatom or core structure impact reactivity and bioactivity:
Key Observations :
- N-Methylation reduces melting points (158–9°C vs. 250°C for the parent compound), likely due to disrupted hydrogen bonding .
- Thione analogues exhibit a downfield-shifted NH proton (δ 12.0 ppm) and distinct IR absorption due to C=S bond polarizability .
Tranquilizing Activity
Biological Activity
3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a benzoxazepine core, which is known for diverse biological activities. The presence of the 4-chlorophenyl group enhances its pharmacological properties, making it a subject of study for various therapeutic applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzoxazepine derivatives. For instance, 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivatives demonstrated selective cytotoxicity against melanoma cells (VMM917) with a 4.9-fold increase in cytotoxicity compared to normal cells. This compound induced S-phase cell cycle arrest and reduced melanin content, suggesting a dual mechanism of action involving both proliferation inhibition and differentiation modulation .
| Compound | Cell Line | Cytotoxicity (fold increase) | Mechanism |
|---|---|---|---|
| B9 | VMM917 | 4.9 | S-phase arrest, melanin reduction |
Antimicrobial Activity
The antibacterial properties of related compounds have been documented extensively. A study on synthesized derivatives indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds exhibiting significant urease inhibition . While specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been explored in various studies. For example, derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. The structure-activity relationship (SAR) studies indicate that modifications at the phenyl ring can enhance enzyme inhibition properties .
Study 1: Melanoma Treatment
In a controlled study, the effects of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-1H-1,2,4-triazole were evaluated on human melanoma cells. The results indicated significant cytotoxic effects and suggested that this class of compounds could serve as novel therapeutic agents in cancer treatment .
Study 2: Antibacterial Screening
Another investigation focused on the antibacterial efficacy of benzoxazepine derivatives. The synthesized compounds were tested against multiple bacterial strains, revealing promising results that warrant further exploration into their clinical applications .
Q & A
Q. Key Data
- Yield : Typical yields range from 72% to 95% depending on substituents and solvent (e.g., toluene vs. methanol) .
- Reaction Optimization : Elevated temperatures (reflux conditions) and catalytic acid concentrations are critical for minimizing byproducts .
How is the structural integrity of this compound validated?
Q. Basic Characterization Techniques
- IR Spectroscopy : Confirms NH (3200–3220 cm⁻¹) and C=O (1640–1660 cm⁻¹) stretches .
- 1H NMR : Key signals include the olefinic proton at δ 6.9 ppm (C-2 position) and the NH proton at δ 9.8–10.0 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 349/351 for bromo-chloro derivatives) confirm molecular weight .
- Elemental Analysis : Matches calculated C, H, N values within ±0.2% error .
What advanced strategies address challenges in synthesizing halogen-substituted benzoxazepinone derivatives?
Q. Advanced Structural Modifications
- Bromination : Introducing bromine at the 7-position (e.g., 7-bromo derivatives) requires careful control of electrophilic substitution conditions to avoid overhalogenation .
- N-Alkylation : Methylation of the nitrogen atom (e.g., 4-methyl derivatives) is achieved using methyl iodide, but steric hindrance can reduce yields (e.g., 65% for 4-methyl-7-bromo derivatives) .
- Thione Derivatives : Treatment with phosphorus pentasulfide (P₂S₅) converts the carbonyl group to a thione, altering electronic properties for pharmacological studies .
How can researchers resolve contradictory spectral data for structurally similar benzoxazepinones?
Q. Data Contradiction Analysis
- Melting Point Variability : Differences in melting points (e.g., 250°C vs. 158°C for 7-bromo-4-methyl derivatives) arise from crystallinity and substituent effects .
- NMR Shifts : Electron-withdrawing groups (e.g., nitro) deshield aromatic protons, causing upfield/downfield shifts compared to methoxy derivatives .
- Solution : Use high-resolution NMR (≥200 MHz) and crystallographic data (via SHELX refinement) to validate assignments .
What role does crystallography play in understanding the conformational stability of benzoxazepinones?
Q. Advanced Structural Analysis
- SHELX Refinement : SHELXL software is used to refine X-ray structures, resolving torsional angles and hydrogen-bonding networks (e.g., NH···O=C interactions) .
- Key Findings : The 1,4-benzoxazepinone ring adopts a planar conformation, with substituents (e.g., 4-chlorophenyl) influencing packing efficiency .
What experimental models are used to evaluate the tranquilizing effects of benzoxazepinones?
Q. Biological Screening Methodology
- In Vivo Models : Compounds are tested in rodent models (e.g., open-field tests) for anxiolytic activity, with diazepam as a positive control .
- Dose-Response Studies : ED₅₀ values are calculated to compare potency. For example, 4-chlorophenyl derivatives show enhanced activity over nitro-substituted analogs .
How can impurities or byproducts be detected during benzoxazepinone synthesis?
Q. Analytical Challenges
- TLC Monitoring : Silica gel TLC (Merck F254) with UV visualization identifies unreacted starting materials and intermediates .
- HPLC-MS : High-resolution mass spectrometry detects trace impurities (e.g., brominated byproducts in 7-bromo derivatives) .
Are computational methods applicable to predict the reactivity of benzoxazepinone derivatives?
Q. Computational Insights
- DFT Studies : Density functional theory (DFT) calculates frontier molecular orbitals to predict sites for electrophilic attack (e.g., C-7 position in bromination) .
- Docking Simulations : Molecular docking with GABA receptors helps rationalize structure-activity relationships for tranquilizing effects .
How does sulfur substitution (C=O → C=S) alter the properties of benzoxazepinones?
Q. Thione Derivative Synthesis
- Method : React benzoxazepinones with P₂S₅ in anhydrous xylene under reflux .
- Impact : Thiones exhibit red-shifted UV-Vis absorption (λmax ~320 nm) and enhanced lipophilicity (logP increase by ~1.5 units) .
What is the effect of halogen substituents on the pharmacological and physical properties of benzoxazepinones?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
